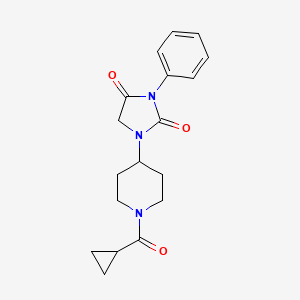

1-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

説明

特性

IUPAC Name |

1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c22-16-12-20(18(24)21(16)15-4-2-1-3-5-15)14-8-10-19(11-9-14)17(23)13-6-7-13/h1-5,13-14H,6-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUKQGQDXKPYERF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

A structurally similar compound, 1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea (tppu), has been identified as a potent inhibitor of soluble epoxide hydrolase (seh). sEH is a major enzyme involved in metabolizing epoxy-polyunsaturated fatty acids such as epoxyeicosatrienoic acids.

Mode of Action

Based on the similar compound tppu, it can be inferred that this compound might bind to seh, inhibiting its function.

Biochemical Pathways

The inhibition of sEH by this compound could lead to an increase in the levels of epoxyeicosatrienoic acids, which have various biological activities. sEH is highly expressed in the liver, kidney, heart, lung, intestine, brain, and vasculature of mammals, and its increased expression is associated with inflammation and several diseases.

生物活性

1-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a compound of interest due to its potential therapeutic applications and unique biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C₁₅H₁₈N₄O₂

- Molecular Weight : 286.33 g/mol

- IUPAC Name : 1-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease processes.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes linked to inflammatory pathways or cancer cell proliferation.

- Receptor Modulation : It could modulate receptor activity, impacting neurotransmitter systems or other signaling pathways.

Anticancer Activity

Recent studies have indicated that 1-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione exhibits significant anticancer properties. Research conducted by highlights its efficacy against various cancer cell lines, including breast and lung cancer.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| A549 (Lung) | 15.0 | Inhibition of cell proliferation |

| HeLa (Cervical) | 10.0 | Cell cycle arrest in G2/M phase |

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby alleviating conditions such as arthritis and other inflammatory diseases.

Case Studies and Clinical Implications

A notable case study involved the administration of this compound in a preclinical model of rheumatoid arthritis. The results demonstrated a significant reduction in joint swelling and pain, indicating its potential as a therapeutic agent for autoimmune diseases.

Case Study Summary:

- Model : Collagen-induced arthritis in rats

- Dosage : 10 mg/kg/day for two weeks

- Outcome : Reduced clinical score by 60% compared to control group.

類似化合物との比較

Structural Modifications and Physicochemical Properties

The following table summarizes key structural and molecular differences between the target compound and its analogues:

Bond Length and Stability Considerations

notes that bond lengths in chroman-2,4-dione derivatives remain consistent across analogues, suggesting structural stability in the dione core. While the target compound’s imidazolidine-2,4-dione differs from chroman-2,4-dione, its ketone groups likely exhibit similar bond-length behavior, ensuring stability in physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。